Triphenyl(propyl)phosphonium

Descripción general

Descripción

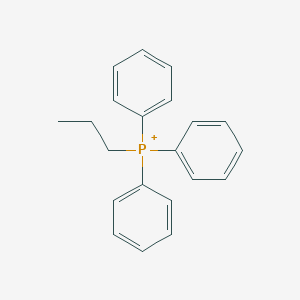

Triphenyl(propyl)phosphonium is a type of organophosphorus compound. It is a versatile compound that is widely used as a reagent in organic synthesis and as a ligand for transition metal complexes .

Synthesis Analysis

Triphenyl(propyl)phosphonium can be synthesized by mixing a hydrogen bond donor (HBD) such as ethylene glycol/glycerol with a quaternary ammonium or phosphonium salt . The rate of phosphonium salt formation is faster than those of nitrogen-based salts, implying higher productivity and lower cost in industrial manufacturing .Molecular Structure Analysis

The central phosphonium atom for the methyltriphenyl phosphonium (MTP) cation and the oxygen atom for the ethylene glycol (ETH) or glycerol (GLC) molecules was selected for calculating the radial distribution function (RDF). One prominent peak near 3 Å with a very subtle shoulder can be seen in all cases for the HBD and the Br atom .Chemical Reactions Analysis

Triphenyl(propyl)phosphonium is involved in various chemical reactions. For instance, it is reported that triphenyl(propyl-3-sulfonyl)phosphonium trifluoromethane sulfonate ([TPPSP]OTf) represents a straightforward protocol for Hantzsch synthesis of polyhydroquinolines and acridines through the condensation reaction of 1,3-diones, β-ketoesters, aldehydes, ammonium acetate, and aniline derivatives .Physical And Chemical Properties Analysis

Phosphonium-based ionic liquids, including triphenyl(propyl)phosphonium, have more thermal and chemical stability than other reported ionic liquids. They have relatively low viscosities and high conductivities when compared to the corresponding ammonium room temperature ionic liquids .Aplicaciones Científicas De Investigación

Mitochondrial Antiplatelet Effect Enhancement

Triphenyl(propyl)phosphonium has been used to enhance the mitochondrial antiplatelet effect of the compound Magnolol . The addition of triphenylphosphonium by a four-carbon linker to magnolol (MGN4) considerably enhanced the Magnolol antiplatelet effect by a 3-fold decrease in the IC 50 .

Radical Generation and Reactions

Tertiary phosphines like Triphenyl(propyl)phosphonium have been used in radical generation and reactions . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .

3. Catalyst for Carboxylation of Styrene Oxide Triphenyl(propyl)phosphonium is employed as a catalyst for the carboxylation of styrene oxide . This application is significant in the field of organic synthesis.

Reactant in Epoxidation of Arylalkenes

This compound is also used as a reactant involved in the epoxidation of arylalkenes . This process is crucial in the production of epoxy resins and other materials.

Boration of Allylic Epoxides

Triphenyl(propyl)phosphonium is used in the boration of allylic epoxides . This reaction is important in the synthesis of organoboron compounds, which have applications in organic synthesis and medicinal chemistry.

Wittig Reactions

Triphenyl(propyl)phosphonium is used in Wittig reactions . The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.

Selective Dimerization of α-Olefins

This compound is used in the selective dimerization of α-olefins . This process is important in the production of synthetic lubricants and polymers.

Synthesis of Indoles

Triphenyl(propyl)phosphonium is used in the synthesis of indoles . Indoles are a class of organic compounds that are widely distributed in the natural world and have significant biological activity.

Mecanismo De Acción

Target of Action

Triphenyl(propyl)phosphonium primarily targets the mitochondria of cells . Mitochondria, often referred to as the powerhouse of the cell, play a crucial role in energy production and metabolism. They are also involved in several other processes such as cell proliferation and apoptosis .

Mode of Action

Triphenyl(propyl)phosphonium is a delocalized lipophilic cation that easily accumulates in the mitochondria via the endocytosis mechanism due to the decreased mitochondrial membrane potential of the cell . This compound can inhibit mitochondrial respiration and cell proliferation, and induce reactive oxygen species (ROS) and mitophagy .

Biochemical Pathways

The compound affects the biochemical pathways related to mitochondrial respiration and cell proliferation. It inhibits these pathways, leading to a decrease in energy production and cell growth. Additionally, it induces the production of ROS and mitophagy, which are processes involved in cell death and recycling of cellular components .

Result of Action

The action of Triphenyl(propyl)phosphonium leads to several cellular effects. It enhances the antiplatelet effect of certain compounds, leading to a decrease in platelet activity . It also increases basal respiration, collagen-induced respiration, ATP-independent respiration, and reduces ATP-dependent respiration and non-mitochondrial respiration .

Safety and Hazards

Direcciones Futuras

There is a growing interest in the use of phosphonium-based ionic liquids in various applications such as separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . Developments in the confinement of phosphines within micro- or nano-environments are also being explored .

Propiedades

IUPAC Name |

triphenyl(propyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXNDXIAUQJHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936051 | |

| Record name | Triphenyl(propyl)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15912-75-1, 6228-47-3 | |

| Record name | Triphenylpropylphosphonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylpropylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl(propyl)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylpropylphosphonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylpropylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical role of Triphenyl(propyl)phosphonium bromide in organic synthesis?

A1: Triphenyl(propyl)phosphonium bromide is commonly employed as a Wittig reagent precursor. [, ] This means it reacts with strong bases to generate a phosphorus ylide, which can then undergo Wittig reactions with aldehydes or ketones. This reaction is a valuable tool for forming carbon-carbon double bonds in a controlled manner, allowing chemists to synthesize complex molecules with specific stereochemistry. []

Q2: Can you describe the structure of Triphenyl(propyl)phosphonium bromide and how it influences its reactivity?

A2: Triphenyl(propyl)phosphonium bromide consists of a central phosphorus atom bonded to three phenyl groups and one propyl group. [] The phosphorus atom carries a positive charge, making the compound a phosphonium salt. This positive charge, combined with the electron-withdrawing nature of the phenyl groups, makes the alpha-hydrogen on the propyl group relatively acidic. This acidity is crucial for ylide formation in the presence of a strong base. The structure of the propyl group and the nature of the base used can influence the stereochemistry of the alkene product formed in the subsequent Wittig reaction. []

Q3: Has the crystal structure of Triphenyl(propyl)phosphonium bromide been determined? If so, what insights does it provide?

A3: Yes, the crystal structure of Triphenyl(propyl)phosphonium bromide has been determined by X-ray crystallography. [] At low temperatures (102 K), the propyl group adopts an extended conformation. The three phenyl rings are arranged in a propeller-like configuration around the central phosphorus atom. This arrangement is typical for triphenylphosphonium compounds and minimizes steric hindrance around the phosphorus center. [] Understanding the crystal structure can be helpful in predicting the reactivity and behavior of the compound in various chemical reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)